

Chemical and physical properties of Bupranolol

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Compound of Interest

Compound Name: *Bupranolol*

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Bupranolol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupranolol is a non-selective beta-adrenergic receptor antagonist, commonly referred to as a beta-blocker.[1][2] Chemically, it is classified as an aromatic ether.[2] With a potency comparable to propranolol, **bupranolol** effectively blocks the action of catecholamines, such as adrenaline and noradrenaline, at both β_1 and β_2 -adrenergic receptors.[1][3] This antagonism results in a reduction of heart rate, myocardial contractility, and cardiac output. Notably, **bupranolol** lacks intrinsic sympathomimetic activity (ISA) but exhibits strong membrane-stabilizing properties. This guide provides an in-depth overview of the chemical and physical properties of **bupranolol**, its core pharmacological actions, and detailed experimental methodologies for its characterization.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **bupranolol** are summarized in the table below, providing a quantitative overview for easy reference and comparison.

Property	Value	Source
IUPAC Name	1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol	
Chemical Formula	C ₁₄ H ₂₂ ClNO ₂	
Molecular Weight	271.78 g/mol	
Melting Point	221 °C	
Physical Description	Solid	
Water Solubility	0.143 mg/mL	
pKa (Strongest Basic)	9.76	
LogP	2.8	

Note: A boiling point for **Bupranolol** is not readily available, as the compound may decompose at elevated temperatures before boiling.

Pharmacological Properties

Mechanism of Action

Bupranolol functions as a competitive, non-selective beta-blocker. It competes with endogenous sympathomimetic neurotransmitters, primarily catecholamines, for binding sites on beta-adrenergic receptors. By blocking these receptors, particularly the β_1 -receptors in the heart, **bupranolol** inhibits sympathetic stimulation. This leads to a decrease in resting heart rate, a reduction in the force of cardiac contraction, and consequently, a lowering of both systolic and diastolic blood pressure. Its non-selective nature means it also blocks β_2 -receptors, which can be a consideration in patients with respiratory conditions.

Receptor Binding Affinity

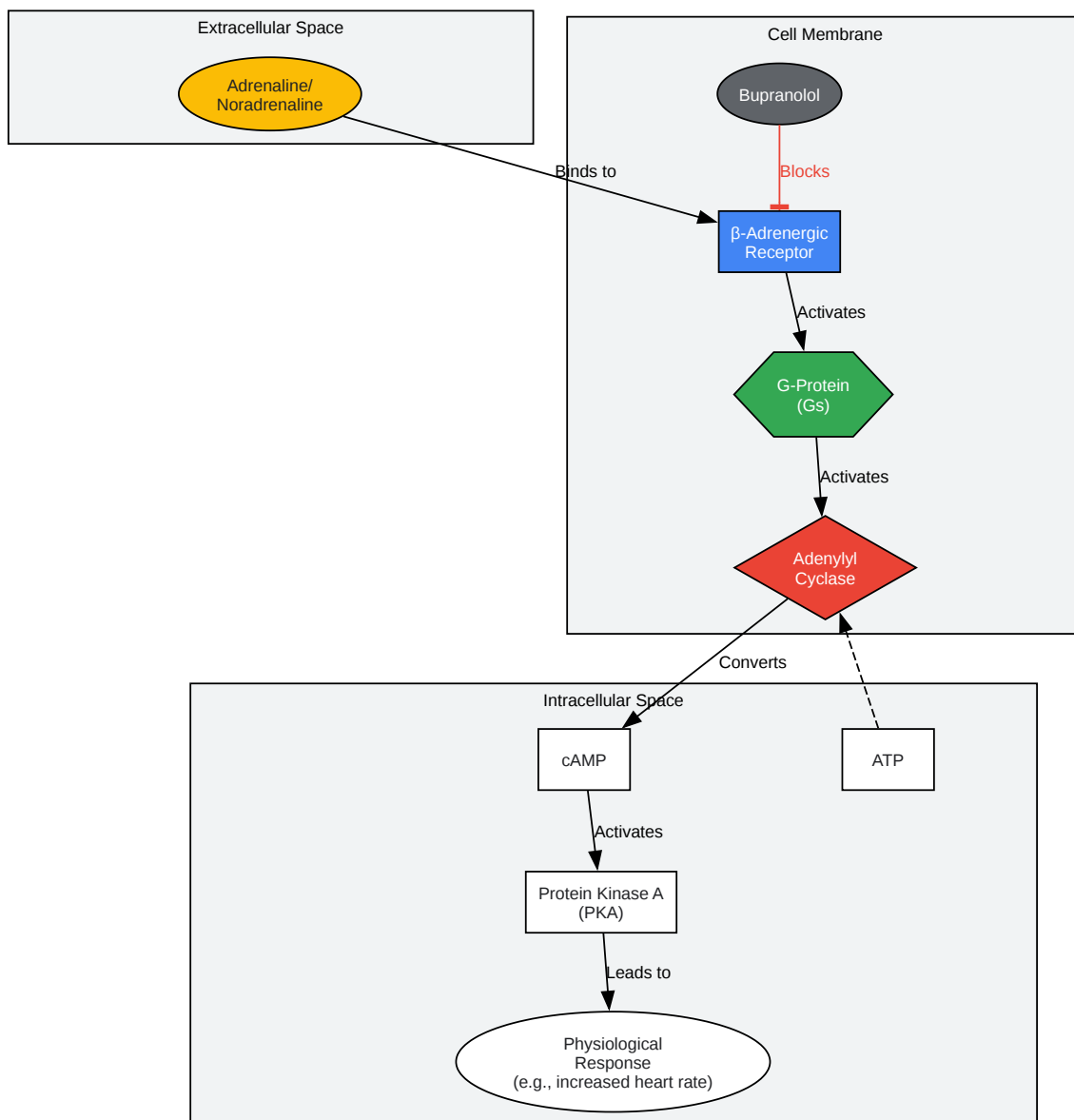
The affinity of **bupranolol** for beta-adrenergic receptors is a key determinant of its potency. The binding affinity is quantified by determining the inhibition constant (K_i). A lower K_i value indicates a higher binding affinity. For **bupranolol**, the K_i values demonstrate its non-selective nature, with a high affinity for both β_1 and β_2 receptors.

Intrinsic Sympathomimetic Activity (ISA)

Bupranolol is characterized by its lack of intrinsic sympathomimetic activity (ISA). This means that while it blocks the receptor from being activated by agonists like adrenaline, it does not possess any partial agonist activity itself. Beta-blockers with ISA can cause a slight stimulation of the receptor even while blocking the effects of more potent catecholamines. The absence of ISA in **bupranolol** results in a more pronounced reduction in resting heart rate and cardiac output compared to beta-blockers with this property.

Signaling Pathways

The therapeutic effects of **bupranolol** are a direct consequence of its modulation of the beta-adrenergic signaling pathway. The following diagram illustrates the canonical pathway that is inhibited by **bupranolol**.



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Beta-Adrenergic Signaling Pathway Inhibition by **Bupranolol**.

Experimental Protocols

Radioligand Competition Binding Assay for Receptor Affinity

This protocol outlines the methodology to determine the binding affinity of **bupranolol** for beta-adrenergic receptors using a radioligand competition assay.

1. Membrane Preparation:

- Homogenize tissue or cells expressing beta-adrenergic receptors in a cold lysis buffer.
- Centrifuge the homogenate at low speed to remove large debris.
- Pellet the membranes by high-speed centrifugation.
- Resuspend and wash the membrane pellet.
- Resuspend the final pellet in a buffer containing a cryoprotectant and store at -80°C.
- Determine the protein concentration of the membrane preparation.

2. Competition Binding Assay:

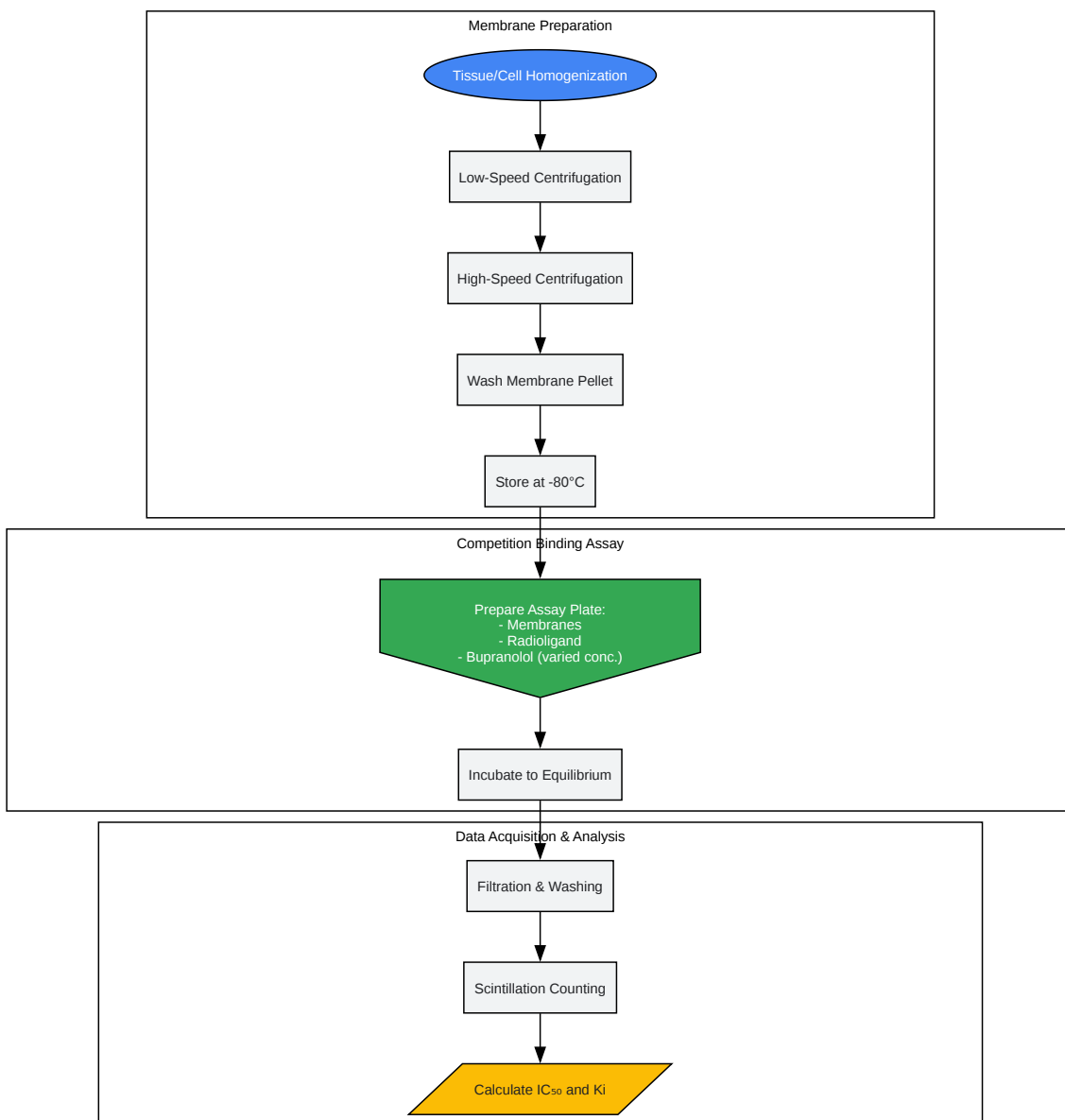
- Thaw the membrane preparation and resuspend in the final assay buffer.
- In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., ^3H -dihydroalprenolol), and varying concentrations of unlabeled **bupranolol**.
- Incubate the plate to allow binding to reach equilibrium.

3. Filtration and Detection:

- Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
- Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

- Plot the percentage of specific radioligand binding against the concentration of **bupranolol**.
- Determine the IC_{50} value (the concentration of **bupranolol** that inhibits 50% of specific radioligand binding).
- Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation.



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Experimental Workflow for Radioligand Competition Binding Assay.

Assessment of Intrinsic Sympathomimetic Activity (ISA)

This protocol describes a method to evaluate the ISA of **bupranolol** using an isolated guinea pig atrium preparation.

1. Tissue Preparation:

- Euthanize a guinea pig and dissect out the heart.
- Isolate the right atrium and mount it in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
- Attach the atrium to an isometric force transducer to record the rate and force of spontaneous contractions.

2. Experimental Procedure:

- Allow the preparation to stabilize.
- Add increasing concentrations of a standard β -agonist (e.g., isoprenaline) to establish a cumulative concentration-response curve for the increase in heart rate and force of contraction.
- After washing the tissue, add increasing concentrations of **bupranolol** to the organ bath and record any changes in atrial rate and force.
- In a separate experiment, pre-incubate the atrial preparation with a high concentration of **bupranolol** and then generate a concentration-response curve for the standard β -agonist.

3. Data Analysis:

- Compare the effects of **bupranolol** alone on the atrial rate and force to the baseline. A lack of significant increase indicates the absence of ISA.
- Analyze the shift in the concentration-response curve of the standard β -agonist in the presence of **bupranolol** to confirm its antagonistic activity.

Conclusion

Bupranolol is a well-characterized non-selective beta-blocker with a clear mechanism of action and a defined pharmacological profile. Its lack of intrinsic sympathomimetic activity distinguishes it from some other beta-blockers. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of **bupranolol** and related compounds in a research and drug development setting. The provided data and methodologies serve as a valuable technical resource for scientists in the field.

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